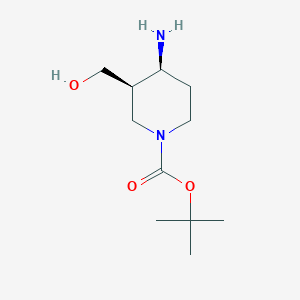

cis-1-Boc-4-amino-3-piperidinemethanol

Description

The Versatility of Piperidine (B6355638) Derivatives as Building Blocks

Piperidine derivatives serve as exceptionally versatile building blocks in organic synthesis. nbinno.com Their utility stems from several key features: the three-dimensional nature of the saturated ring, the presence of a basic nitrogen atom that can be functionalized or participate in key interactions, and the potential for substitution at various positions on the ring. guidechem.com This allows for the creation of a diverse range of molecular shapes and the precise placement of functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets. guidechem.com The development of efficient methods for the synthesis of substituted piperidines is, therefore, an active area of research in modern organic chemistry. nih.gov

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in multi-step synthesis. nbinno.compinaunaeditora.com.br The Boc group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions. nbinno.compinaunaeditora.com.br This allows for the selective modification of other functional groups on the piperidine ring without unintended reactions at the nitrogen atom, making Boc-protected piperidines valuable intermediates in pharmaceutical development and fine chemical synthesis. nbinno.comnbinno.com

The Critical Role of Stereodefined Piperidine Systems

In the construction of complex molecules, particularly those with pharmaceutical applications, the control of stereochemistry is paramount. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Stereodefined piperidine systems, those with a fixed and known configuration at their stereocenters, are therefore highly sought-after building blocks. nih.gov The synthesis of enantiomerically pure substituted piperidines is a key challenge and a significant focus of synthetic organic chemistry. whiterose.ac.uk The use of such chiral building blocks allows chemists to construct complex target molecules with a high degree of stereochemical control, avoiding the need for difficult and often inefficient separation of stereoisomers at later stages of a synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWLFQRQOTSKA-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 1 Boc 4 Amino 3 Piperidinemethanol and Its Stereoisomers

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine nucleus is a foundational aspect of synthetic organic chemistry, with numerous methods developed to achieve this goal. nih.govresearchgate.net These strategies can be broadly categorized into intramolecular cyclizations, where a single molecular chain is closed to form the ring, and intermolecular reactions, where two or more separate molecules are combined. nih.gov The primary challenge in synthesizing compounds like cis-1-Boc-4-amino-3-piperidinemethanol lies in achieving precise stereo- and regioselectivity. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, as it often allows for greater stereochemical control by leveraging the conformational preferences of the acyclic precursor. nih.gov In these methods, a substrate containing a nitrogen source and other reactive functional groups is designed to undergo ring closure, forming a new carbon-nitrogen or carbon-carbon bond. nih.gov

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like substituted piperidines by combining multiple transformations into a single, one-pot operation. nih.govcofc.edu These sequences minimize waste and improve atom economy by avoiding the isolation of intermediates. A key strategy involves the use of biocatalysts, where enzymes can be combined to create multi-step cascades with high selectivity. nih.govrsc.org For instance, a chemo-enzymatic cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines using an amine oxidase/ene imine reductase sequence. nih.gov Another approach is the intramolecular reductive hydroamination/cyclization cascade of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine ring. nih.govmdpi.com

Interactive Table: Examples of Cascade Reactions in Piperidine Synthesis

| Reaction Type | Key Steps | Catalyst/Reagent | Precursor Type | Outcome | Citations |

|---|---|---|---|---|---|

| Chemo-enzymatic Cascade | Amine oxidation, imine reduction | Amine Oxidase (AmOx), Ene Imine Reductase (EneIRED) | N-substituted tetrahydropyridines | Stereo-defined 3,4-substituted piperidines | nih.gov |

| Reductive Amination Cascade | Reductive amination from azide (B81097) precursors | Not specified | Glycosyl azides | Polyhydroxylated piperidines | cofc.edu |

| Hydroamination/Cyclization | Acid-mediated alkyne functionalization, iminium ion formation, reduction | Acid | Alkynes with a tethered amino group | Substituted piperidines | nih.govmdpi.com |

Electrophilic Cyclization Strategies

Electrophilic cyclization involves the activation of a π-system, such as an alkene, by an electrophile, which triggers a nucleophilic attack from a tethered nitrogen atom to close the ring. nih.govmdpi.com This method is particularly useful for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Gold(I) and palladium catalysts have been successfully employed for the oxidative amination of non-activated alkenes to yield substituted piperidines. nih.gov For example, a gold(I)-catalyzed reaction using an iodine(III) oxidizing agent can introduce an oxygen-containing substituent during the cyclization process. nih.gov The stereochemical outcome of these reactions can often be controlled through the use of chiral ligands. nih.gov

Aza-Michael Reactions

The intramolecular aza-Michael reaction (IAMR) is a widely used and straightforward method for constructing N-heterocycles. nih.govntu.edu.sg This reaction involves the conjugate addition of an intramolecular nitrogen nucleophile (an amine) to an electron-deficient alkene, such as an α,β-unsaturated ester or ketone. nih.govntu.edu.sgresearchgate.net The reaction is favored for forming five- and six-membered rings and can be promoted by bases, acids, or organocatalysts. mdpi.comresearchgate.net Organocatalytic approaches using quinoline (B57606) derivatives have been shown to produce enantiomerically enriched di- and tri-substituted piperidines in good yields. mdpi.com The stereoselectivity of the cyclization is a key consideration in these syntheses. ntu.edu.sg

Reductive Cyclization Techniques

Reductive cyclization encompasses a range of methods where the ring-closing step is coupled with a reduction. mdpi.com A prominent example is the reductive amination of a precursor containing both an amine and a ketone or aldehyde, leading to the formation of a cyclic imine or enamine intermediate that is then reduced to the piperidine. nih.gov Iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as a reductant is an efficient method for preparing piperidines. nih.govmdpi.com Another powerful technique is radical cyclization, where a radical generated on the precursor chain adds to an unactivated double bond to form the ring. nih.govrsc.org For instance, photoredox catalysis can generate aryl radicals from aryl halides, which then undergo regioselective cyclization to form complex spirocyclic piperidines. nih.gov

Interactive Table: Overview of Reductive Cyclization Methods

| Method | Key Intermediate/Process | Catalyst/Reagent | Substrate Type | Citations |

|---|---|---|---|---|

| Reductive Amination | Imine/Enamine formation and reduction | Iron complex, Phenylsilane | ϖ-amino fatty acids | nih.govmdpi.com |

| Radical Cyclization | Aryl radical formation and cyclization | Organic Photoredox Catalyst (e.g., 3DPAFIPN) | Aryl halides with tethered alkenes | nih.gov |

| Electroreductive Cyclization | Radical anion formation, nucleophilic attack, cyclization | Cathode (electrochemical) | Imines and terminal dihaloalkanes | nih.gov |

Intermolecular Coupling Reactions

Intermolecular strategies construct the piperidine ring by combining two or more distinct molecular fragments. nih.gov These methods, often referred to as annulations, are highly modular. A [5+1] annulation, for instance, might involve the reaction of a five-carbon chain containing a nitrogen atom with a one-carbon electrophile. nih.gov A notable example is the iridium-catalyzed hydrogen borrowing [5+1] annulation, which forms two new C-N bonds in a cascade process. nih.gov Another powerful intermolecular approach is the formal [4+2] cycloaddition, such as an organocatalytic Mannich reaction followed by reductive cyclization, to yield highly functionalized and enantioenriched piperidines. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing unsaturated piperidine precursors, which can then be reduced to the final saturated ring. google.com These methods allow for the strategic connection of different molecular pieces to rapidly build complexity. news-medical.net

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, capable of producing enantiomerically pure compounds under mild conditions. mdpi.com

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for manufacturing chiral amines from prochiral ketones. nih.govnih.govworktribe.com These enzymes, which require pyridoxal-5'-phosphate (PLP) as a cofactor, transfer an amino group from a donor (like isopropylamine) to a carbonyl acceptor. mdpi.comnih.gov This method allows for the asymmetric synthesis of chiral amines with high enantiomeric excess and yield, often in a single step from a commercially available precursor. nih.gov

The synthesis of chiral 3-aminopiperidine, a closely related structure, has been demonstrated using immobilized ω-transaminases for the amination of 1-Boc-3-piperidone. nih.gov By selecting either an (S)- or (R)-selective enzyme, both enantiomers of the product can be obtained. nih.gov Immobilizing the enzymes enhances their stability and allows for easy recovery and reuse, making the process more sustainable and scalable. nih.govrsc.org The application of transaminases in chemoenzymatic cascades further expands their utility in synthesizing complex molecules. nih.govworktribe.com

| Enzyme Type | Substrate | Key Transformation | Advantages | Reference |

| Immobilized ω-Transaminases | 1-Boc-3-piperidone | Asymmetric amination | High yield, high enantiomeric excess, enzyme reusability | nih.gov |

| ω-Transaminases (general) | Prochiral ketones | Synthesis of chiral primary amines | Green chemistry, high selectivity, mild conditions | mdpi.comnih.gov |

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst widely used for the asymmetric reduction of ketones to chiral alcohols. nih.govrsc.orgnih.gov This methodology is particularly effective for reducing β-keto esters. rsc.org

Studies on the baker's yeast reduction of N-protected piperidone-carboxylic acid esters, which are precursors to the 3-hydroxymethylpiperidine core, have shown that stereoselectivity is highly dependent on the reaction conditions. nih.gov For example, the reduction of ethyl N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylate with fermenting baker's yeast yields the corresponding alcohol with complete diastereoselectivity, favoring the cis-isomer, although with low enantiomeric excess. nih.govrsc.org In contrast, using non-fermenting yeast can provide moderate enantiomeric excess (24-41% ee). nih.gov Despite the challenge of achieving high enantioselectivity in some cases, the high diastereoselectivity for the cis product makes this a valuable step in a synthetic sequence toward the target molecule. nih.govrsc.org

Stereocontrol in the Synthesis of this compound

Achieving the desired cis relationship between the amino and methanol (B129727) groups at the C4 and C3 positions, respectively, is a central challenge in the synthesis of the title compound.

Diastereoselective synthesis is key to controlling the relative stereochemistry of the final product. Several strategies are employed to this end:

Catalytic Hydrogenation: The hydrogenation of substituted pyridines or tetrahydropyridines is a common method for preparing piperidines. nih.govrsc.org This reaction often proceeds via delivery of hydrogen from the less-hindered face of the substrate when adsorbed onto the catalyst surface (e.g., Palladium on carbon), leading to the cis diastereomer as the major product. nih.govrsc.org For instance, one strategy towards a related chiral 4-amino-3-hydroxy piperidine involved a rhodium-catalyzed asymmetric hydrogenation. rsc.orgnih.gov

Directed Reductions: The reduction of a ketone precursor, such as a 1-Boc-4-amino-piperidin-3-one derivative, can be directed by existing stereocenters or functional groups. Reagents like sodium cyanoborohydride have been used in the diastereoselective reduction of related cyclic β-enamino esters to afford the desired products with moderate selectivity. analis.com.my

Epoxide Ring-Opening: A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine. researchgate.net This strategy ensures a trans orientation of the attacking nucleophile (the amine) and the epoxide oxygen, which upon reduction yields the cis-amino alcohol relationship.

Thermodynamic Epimerization: In cases where a hydrogenation or other reaction yields a mixture of diastereomers, it is sometimes possible to epimerize the undesired isomer to the more stable, thermodynamically favored product. nih.govrsc.org For 3,4-disubstituted piperidines, the cis isomer is often thermodynamically more stable, and base-mediated epimerization can be used to enrich the desired cis product. rsc.org

Diastereoselective Synthesis Approaches

Control of cis/trans Isomerism

Achieving the desired cis relationship between the amino and methanol substituents on the piperidine ring is a critical aspect of the synthesis. The stereochemical outcome of piperidine ring formation is often dictated by the synthetic route, particularly in cyclization and reduction steps.

One common strategy involves the stereoselective reduction of a substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor. Catalytic hydrogenation of a suitably substituted pyridine often favors the formation of the cis isomer due to the catalyst's approach to the less hindered face of the substrate adsorbed on the catalyst surface. nih.gov

Alternatively, thermodynamic and kinetic control can be employed to influence the cis/trans ratio. For instance, a mixture of isomers can be converted to the desired pure cis isomer through a process of controlled epimerization. This can involve heating a mixture of isomers to establish a solution equilibrium, which may favor the cis isomer (e.g., at a 3:1 or 4:1 ratio). researchgate.net Subsequent slow cooling allows the less soluble, more crystalline cis isomer to precipitate, driving the equilibrium to continuously convert the trans isomer into the desired cis product. This interconversion often proceeds through a planar transition state, allowing for the stereochemical inversion at one of the centers.

Induction of Multiple Stereocenters

The synthesis of this compound requires the simultaneous and controlled formation of two contiguous stereocenters. This is a significant challenge, and several methods have been developed to address it.

Cascade reactions represent a highly efficient approach. For example, a one-pot cascade process involving Rhodium(I)-catalyzed C-H activation, alkyne coupling, electrocyclization, and subsequent reduction can produce highly substituted tetrahydropyridines with excellent diastereoselectivity. nih.gov These intermediates can then be further modified to yield the final piperidine structure. Such sequences allow for the creation of fully differentiated hexasubstituted piperidines, demonstrating the power of this method for controlling multiple stereocenters. nih.gov

Another powerful strategy is the regioselective ring-opening of a cyclic precursor, such as an epoxide. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine. researchgate.netresearchgate.net This method provides reliable control over the relative stereochemistry of the resulting amino alcohol functionality, which is analogous to the target structure.

Enantioselective Synthesis Strategies

Creating a single enantiomer of this compound is crucial for pharmaceutical applications. This is achieved through various asymmetric synthesis strategies that introduce chirality in a controlled manner.

Chiral Catalyst Systems (e.g., Rhodium-chiral diene complexes, Organocatalysis)

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, allowing for the generation of chiral products from achiral starting materials using a small amount of a chiral catalyst.

Rhodium-Chiral Diene Complexes: Rhodium complexes paired with chiral diene ligands are effective for a variety of asymmetric transformations. A notable application is the asymmetric reductive Heck reaction. This method can be used to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors and boronic acids with high yield and excellent enantioselectivity. nih.govacs.org These tetrahydropyridines are valuable intermediates that can be subsequently reduced to the corresponding chiral piperidines. acs.org While this has been demonstrated for 3-aryl piperidines, the principle can be extended to other substitution patterns.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For example, simple and commercially available secondary amines can catalyze the highly enantioselective synthesis of piperidines. scispace.com Proline-catalyzed asymmetric Mannich reactions, combined with a copper(I)-catalyzed reductive aldol (B89426) cyclization, can produce highly diastereoselective 4-hydroxypiperidin-2-ones, which are precursors to substituted piperidines. nih.gov These methods offer the advantage of avoiding potentially toxic or expensive metal catalysts.

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| Rhodium-Chiral Diene | Asymmetric Reductive Heck | Dihydropyridine & Arylboronic Acid | High yield & enantioselectivity for 3-substituted tetrahydropyridines. nih.govacs.org |

| Proline/Cu(I) | Asymmetric Mannich/Reductive Aldol | α,β-Unsaturated Amide & Ketone | Highly diastereoselective access to piperidinone precursors. nih.gov |

Chiral Auxiliary-Mediated Approaches

In this strategy, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

One effective method involves the use of chiral 1,4-dihydropyridines as key intermediates. This approach has been successfully applied to the formal synthesis of complex 3,4-disubstituted piperidines like (-)-paroxetine and (+)-femoxetine, demonstrating its utility in controlling the stereochemistry at these positions. researchgate.net Another approach utilizes chiral sulfinyl imines to prepare homopropargylic amines with excellent enantiomeric excess, which can then be cyclized to form substituted piperidines. researchgate.net

Kinetic Resolution and Dynamic Kinetic Resolution in Piperidine Synthesis

Resolution techniques are used to separate a racemic mixture of enantiomers.

Kinetic Resolution (KR): This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Catalytic kinetic resolution of disubstituted piperidines has been achieved using enantioselective acylation, with notable differences in reactivity and selectivity observed between cis and trans isomers. digitellinc.com

Dynamic Kinetic Resolution (DKR): DKR is a more efficient process where the starting racemic mixture is continuously interconverted (racemized) under the reaction conditions. This allows the chiral catalyst to convert the entire mixture into a single, enantiomerically pure product, with a theoretical yield of 100%. nih.gov For example, Merck has utilized a biocatalytic transaminase-based DKR for the synthesis of enantiopure piperidines. nih.gov This approach combines the high selectivity of enzymes with in-situ racemization to overcome the 50% yield limit of traditional kinetic resolution.

Protecting Group Strategies for this compound

The synthesis of a multifunctional molecule like this compound requires a careful protecting group strategy to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. iris-biotech.de

The target molecule already features a tert-butoxycarbonyl (Boc) group protecting the piperidine ring nitrogen. This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.degoogle.com

During the synthesis, the C4-amino and C3-hydroxymethyl groups must also be protected.

Amino Group (C4-NH₂): A common protecting group for amines is the benzyl (B1604629) (Bn) group, which can be introduced via reductive amination and removed by catalytic hydrogenation. Another option is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which is stable to both TFA and piperidine (used for Fmoc removal) but can be selectively cleaved using hydrazine. sigmaaldrich.com

Hydroxyl Group (C3-CH₂OH): The primary alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn). Silyl ethers are typically removed with fluoride (B91410) sources (e.g., TBAF), while benzyl ethers are cleaved under hydrogenolysis conditions.

The orthogonality of these groups is crucial. For example, a synthetic route could employ an N-Boc group, a C4-N-Fmoc group, and a C3-O-TBDMS group. The Fmoc group could be removed with piperidine, the TBDMS with TBAF, and the Boc group with TFA, allowing for selective manipulation of each functional site.

| Protecting Group | Functional Group Protected | Introduction Reagent | Cleavage Conditions | Orthogonality Example |

| Boc | Ring Nitrogen (N-H) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) | Stable to base (piperidine) and fluoride. iris-biotech.de |

| Fmoc | Amino (C4-NH₂) | Fmoc-Cl, Fmoc-OSu | Piperidine | Stable to acid (TFA) and fluoride. iris-biotech.de |

| Dde/ivDde | Amino (C4-NH₂) | Dde-OH | 2% Hydrazine in DMF | Stable to TFA and piperidine. sigmaaldrich.com |

| Benzyl (Bn) | Amino (C4-NH₂) or Hydroxyl (C3-OH) | Benzyl bromide, Benzaldehyde | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acid and base. |

| TBDMS | Hydroxyl (C3-OH) | TBDMS-Cl | Tetrabutylammonium (B224687) fluoride (TBAF) | Stable to hydrogenation and piperidine. |

N-Protection with Boc Group: Methodologies and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, particularly for the piperidine nitrogen, due to its stability under various reaction conditions and its facile removal under acidic conditions.

Methodologies for N-Protection: The most common method for introducing the Boc group onto the piperidine nitrogen involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.comgoogle.com This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine (B128534) (Et₃N) or sodium bicarbonate to neutralize the acidic byproduct. masterorganicchemistry.com The amine's nucleophilicity allows it to attack one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected piperidine. masterorganicchemistry.com For piperazine (B1678402), a related cyclic diamine, selective mono-protection can be achieved by carefully controlling reaction conditions, such as dropwise addition of Boc₂O. google.com Another approach involves reacting piperazine with glacial acetic acid to form a salt, followed by acylation with Boc₂O. google.comchemicalbook.com

Deprotection of the Boc Group: Removal of the Boc group is typically accomplished under acidic conditions. acs.org A common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (DCM). masterorganicchemistry.compeptide.comnih.gov The mechanism involves protonation of the carbamate (B1207046) oxygen by the strong acid, followed by the loss of a stable tert-butyl carbocation. masterorganicchemistry.com The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com Other acidic reagents, such as hydrogen chloride (HCl) in dioxane or methanol, are also effective. acs.orgrsc.org Interestingly, thermal deprotection of N-Boc groups in continuous flow, without the need for an acid catalyst, has also been demonstrated, offering a potentially milder alternative. acs.org The choice of deprotection conditions is crucial, especially when other acid-sensitive functional groups are present in the molecule. reddit.com

A summary of common reagents for the protection and deprotection of amines with the Boc group is presented below.

| Transformation | Reagent(s) | Typical Conditions |

| Protection (Boc-On) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, NaHCO₃), Solvent (e.g., DCM, THF) |

| Deprotection (Boc-Off) | Trifluoroacetic acid (TFA) | Solvent (e.g., DCM), Room Temperature |

| Deprotection (Boc-Off) | Hydrogen Chloride (HCl) | Solvent (e.g., Dioxane, Methanol, Diethyl Ether) |

| Deprotection (Boc-Off) | Thermal | High Temperature (e.g., 230 °C), Continuous Flow |

Orthogonal Protection Schemes for Amine and Alcohol Functionalities

In a molecule like this compound, which contains a primary amine and a primary alcohol in addition to the Boc-protected secondary amine, an orthogonal protection strategy is essential. This strategy allows for the selective deprotection of one functional group without affecting the others.

The Boc group on the piperidine nitrogen is acid-labile, while the primary amine and alcohol require protecting groups that are stable to acid but can be removed under different conditions.

Protecting the Primary Amine: A common choice for protecting the primary amine is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is stable to the acidic conditions used to remove the Boc group but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com This orthogonality allows for the selective deprotection of either the piperidine nitrogen or the primary amine. Another option is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and typically removed with piperidine in DMF. masterorganicchemistry.comnih.gov

Protecting the Alcohol: The primary alcohol can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether. Silyl ethers are generally stable to the conditions used for both Boc and Cbz manipulation but can be removed with fluoride ion sources like tetrabutylammonium fluoride (TBAF). Alternatively, a benzyl (Bn) ether can be used, which is stable to a wide range of conditions but can be removed by hydrogenolysis, often concurrently with a Cbz group.

The selection of protecting groups depends on the planned synthetic sequence. For instance, if the primary amine needs to be modified after the piperidine nitrogen is deprotected, a Cbz or Fmoc group would be suitable. If the alcohol requires manipulation, a silyl ether provides a robust protecting group that can be removed at a later stage. The key is that the deprotection conditions for each group are mutually exclusive, ensuring precise control over the synthetic route. youtube.com

| Protecting Group | Functional Group | Typical Deprotection Conditions | Orthogonal To |

| Boc (tert-butoxycarbonyl) | Amine | Strong Acid (TFA, HCl) masterorganicchemistry.comacs.org | Cbz, Fmoc, Benzyl, Silyl ethers |

| Cbz (benzyloxycarbonyl) | Amine | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Boc, Fmoc, Silyl ethers |

| Fmoc (9-fluorenylmethoxycarbonyl) | Amine | Base (Piperidine in DMF) masterorganicchemistry.comnih.gov | Boc, Cbz, Benzyl, Silyl ethers |

| TBS (tert-butyldimethylsilyl) | Alcohol | Fluoride ion (TBAF) | Boc, Cbz, Fmoc, Benzyl |

| Benzyl (Bn) | Alcohol | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |

Specific Synthetic Routes to this compound and its Analogs

The synthesis of specifically substituted piperidines like this compound often starts from more readily available piperidine precursors.

Stepwise Synthesis from Precursors (e.g., Piperidinecarboxylates, Piperidones)

A common strategy involves starting with a suitably functionalized piperidone or piperidinecarboxylate. For example, a synthesis could commence from an N-protected-4-piperidone. researchgate.net The synthesis of related 4-amino-3-hydroxy piperidines has been achieved through various strategies, including those starting from 2-deoxy-D-ribose to control stereochemistry. rsc.org

A hypothetical stepwise route could involve:

Starting Material: N-Boc-4-piperidone.

Introduction of the 3-position substituent: An aldol condensation or a similar C-C bond-forming reaction at the C3 position with a one-carbon electrophile (e.g., a formaldehyde (B43269) equivalent) could install the hydroxymethyl precursor.

Introduction of the 4-amino group: The ketone at C4 could be converted to an oxime, followed by reduction to the amine. The stereochemistry of this reduction would be critical to achieving the cis relationship. Reductions of oximes or reductive aminations of the ketone can be stereoselective, depending on the reagents and substrate. researchgate.net

Reduction of the 3-position substituent: If the C3 substituent was introduced as a carboxylate or an ester, it would need to be reduced to the primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.

Alternatively, starting from a piperidine-3-carboxylate, the 4-amino group could be introduced via functional group manipulation of a ketone at the 4-position, which itself can be derived from the starting ester through reactions like a Dieckmann condensation followed by hydrolysis and decarboxylation. Extensive work has been done on preparing enantiomerically pure substituted piperidines from amino acids as chiral starting materials. whiterose.ac.uk

One-Pot Reaction Protocols

While a specific one-pot synthesis for this compound is not prominently documented, the development of one-pot multicomponent reactions (MCRs) for the synthesis of highly functionalized piperidines is an active area of research. acs.orgtandfonline.comtandfonline.com These reactions offer efficiency by combining multiple synthetic steps into a single operation, avoiding the isolation of intermediates. For instance, five-component reactions involving β-ketoesters, aromatic aldehydes, and amines have been developed to produce complex piperidine derivatives in good yields. tandfonline.comtandfonline.com Similarly, pseudo five-component reactions have been used to generate a wide range of structurally diverse piperidines. acs.org While these reported MCRs may not directly yield the target compound, the principles could be adapted. A potential one-pot approach could involve a cascade reaction, such as a Michael/Mannich cascade, to assemble the piperidine ring with the desired functionalities in a single process. nih.gov

Functional Group Interconversions Leading to the Compound

Functional group interconversion (FGI) is a key strategy in the synthesis of complex molecules like this compound. ub.edu This involves transforming one functional group into another to build the desired molecular architecture.

Key FGIs relevant to this synthesis include:

Formation of the Amine: The primary amino group at C4 can be generated from other functional groups. A common precursor is a nitro group, which can be reduced to an amine via catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). Another precursor is an azide group, which can be reduced to an amine by reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). vanderbilt.edu A nitrile group can also be reduced to a primary amine using strong reducing agents like LiAlH₄ or catalytic hydrogenation. vanderbilt.edu

Formation of the Hydroxymethyl Group: The hydroxymethyl group at C3 is typically formed by the reduction of a carboxylic acid, ester, or aldehyde. Lithium aluminum hydride is a powerful reagent capable of reducing both esters and carboxylic acids to primary alcohols. Milder reagents like sodium borohydride (B1222165) can reduce aldehydes to alcohols, often in the presence of esters.

Interconversion from other heterocycles: In some cases, the piperidine ring itself can be formed from an acyclic precursor via intramolecular cyclization or from another heterocyclic system. nih.gov For example, the reduction of a suitably substituted pyridine ring can yield a piperidine. nih.gov

A plausible FGI-based approach could involve a starting material like N-Boc-3-carboxy-4-nitropiperidine. In this intermediate, the nitro group could be reduced to the amine, and the carboxylic acid could be reduced to the hydroxymethyl group. The order and stereoselectivity of these reductions would be crucial for obtaining the desired cis isomer.

Chemical Transformations and Derivatization of Cis 1 Boc 4 Amino 3 Piperidinemethanol

Reactions at the Amino Functionality

The primary amino group in cis-1-Boc-4-amino-3-piperidinemethanol serves as a key handle for a variety of chemical modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation Reactions

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. The choice of solvent is often a non-protic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

A representative example is the reaction with propionyl chloride, which yields the corresponding N-propionyl derivative. Such transformations are foundational in the synthesis of various biologically active molecules, including analogs of fentanyl.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

| Propionyl Chloride | Triethylamine | Dichloromethane | tert-butyl (3R,4S)-4-(propionamido)-3-(hydroxymethyl)piperidine-1-carboxylate |

| Acetic Anhydride (B1165640) | Pyridine (B92270) | Dichloromethane | tert-butyl (3R,4S)-4-acetamido-3-(hydroxymethyl)piperidine-1-carboxylate |

This table represents typical conditions for acylation reactions based on general organic chemistry principles, as specific examples for this exact substrate are not detailed in the provided search results.

Alkylation Reactions

The primary amino group can be selectively alkylated through various methods, with reductive amination being a particularly effective strategy to avoid over-alkylation. This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

This method allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reaction with a substituted aldehyde in the presence of a reducing agent would yield the corresponding N-alkylated piperidine (B6355638) derivative. The versatility of this reaction makes it a cornerstone in the construction of substituted amine libraries for drug discovery.

Table 2: Reductive Amination of this compound

| Aldehyde/Ketone | Reducing Agent | Solvent | Product |

| Substituted Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | tert-butyl (3R,4S)-4-((substituted benzyl)amino)-3-(hydroxymethyl)piperidine-1-carboxylate |

| Acetone | Sodium Cyanoborohydride | Methanol (B129727) | tert-butyl (3R,4S)-4-(isopropylamino)-3-(hydroxymethyl)piperidine-1-carboxylate |

This table illustrates the general applicability of reductive amination to this substrate based on established protocols.

Amide Bond Formation

The amino group of this compound can be coupled with a wide array of carboxylic acids to form amide bonds. This transformation is central to the synthesis of peptides and other complex molecules. The reaction is typically facilitated by a coupling agent that activates the carboxylic acid. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC). The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and minimize side reactions.

The reaction of this compound with a functionalized carboxylic acid in the presence of EDC/HOBt and a base such as DIPEA in a solvent like DMF would produce the corresponding amide derivative.

Table 3: Amide Bond Formation with this compound

| Carboxylic Acid | Coupling Agent | Additive | Base | Solvent | Product |

| Functionalized Benzoic Acid | EDC | HOBt | DIPEA | DMF | tert-butyl (3R,4S)-4-((functionalized benzoyl)amino)-3-(hydroxymethyl)piperidine-1-carboxylate |

| N-Boc-Alanine | HATU | - | DIPEA | DMF | tert-butyl (3R,4S)-4-((N-Boc-alanyl)amino)-3-(hydroxymethyl)piperidine-1-carboxylate |

This table provides representative examples of amide coupling reactions based on general procedures.

Carbamic Acid Derivatization

The primary amino group can be converted into various carbamic acid derivatives, including ureas and carbamates. Reaction with an isocyanate will yield a substituted urea (B33335). Alternatively, a one-pot synthesis of ureas from Boc-protected amines can be achieved through the in-situ generation of an isocyanate using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by the addition of another amine.

Furthermore, recent methodologies allow for the direct conversion of Boc-protected amines into carbamates, thiocarbamates, and ureas using lithium tert-butoxide as a base, offering a more sustainable approach. This method avoids the use of hazardous reagents and metal catalysts.

Table 4: Synthesis of Urea and Carbamate (B1207046) Derivatives

| Reagent | Conditions | Product |

| Phenyl Isocyanate | Dichloromethane, room temperature | tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(3-phenylureido)piperidine-1-carboxylate |

| 1. 2-Chloropyridine, Tf₂O2. Benzylamine | Dichloromethane, 0 °C to room temperature | tert-butyl (3R,4S)-4-(3-benzylureido)-3-(hydroxymethyl)piperidine-1-carboxylate |

| Chloroformate | Pyridine, 0 °C | tert-butyl (3R,4S)-4-(((alkoxy)carbonyl)amino)-3-(hydroxymethyl)piperidine-1-carboxylate |

This table outlines synthetic routes to urea and carbamate derivatives based on established chemical principles.

Reactions at the Hydroxyl Functionality

The primary hydroxyl group offers another site for derivatization, allowing for the introduction of various functional groups through reactions such as esterification.

Esterification Reactions

The primary hydroxyl group of this compound can be esterified to form the corresponding esters. This is typically achieved by reacting the alcohol with an acid chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. The reaction is usually performed in an aprotic solvent such as dichloromethane.

For example, treatment with acetyl chloride in the presence of pyridine would yield the acetate (B1210297) ester. This selective functionalization of the hydroxyl group, while the amino group is either protected or unreactive under the chosen conditions, highlights the utility of this building block in multi-step syntheses.

Table 5: Esterification of this compound

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | tert-butyl (3R,4S)-4-amino-3-(acetoxymethyl)piperidine-1-carboxylate |

| Benzoyl Chloride | Triethylamine | Dichloromethane | tert-butyl (3R,4S)-4-amino-3-((benzoyloxy)methyl)piperidine-1-carboxylate |

This table presents typical esterification conditions. It is important to note that the primary amino group may also react under these conditions, potentially requiring a protection-deprotection sequence for selective O-acylation.

Etherification Reactions

The primary hydroxyl group of this compound is amenable to etherification, most commonly through a Williamson-type synthesis. libretexts.orgwikipedia.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.

The first step is the formation of the alkoxide using a strong base. Given the presence of the Boc-protected amine and the free primary amine, a careful selection of the base is necessary to avoid side reactions. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are typically effective. francis-press.com The reaction is generally performed under anhydrous conditions in a non-protic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to prevent quenching of the alkoxide. francis-press.com

Once the alkoxide is formed in situ, the alkylating agent, typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide), is added. The reaction proceeds via an SN2 mechanism. wikipedia.org It is crucial to use primary alkyl halides, as secondary and tertiary halides are prone to undergo elimination reactions under the basic conditions of the Williamson synthesis. wikipedia.org

A potential competing pathway is the N-alkylation of the primary amino group. To circumvent this, the amino group can be protected with a suitable protecting group prior to the etherification reaction. Alternatively, reaction conditions can be optimized (e.g., lower temperatures) to favor O-alkylation over N-alkylation.

| Reactants | Reagents | Solvent | Product (Conceptual) |

| This compound, Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Anhydrous THF or DMF | cis-1-Boc-4-amino-3-(alkoxymethyl)piperidine |

This table represents a general, conceptual pathway for the etherification reaction.

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The presence of the amino group and the Boc-protected nitrogen requires the use of mild and chemoselective oxidizing agents to avoid unwanted side reactions.

For the oxidation to the corresponding aldehyde, the Dess-Martin periodinane (DMP) is a particularly suitable reagent. wikipedia.orgwikipedia.org DMP operates under mild, neutral conditions, typically at room temperature in chlorinated solvents like dichloromethane (CH₂Cl₂), and is known for its high chemoselectivity. wikipedia.org It effectively oxidizes primary alcohols to aldehydes without affecting sensitive functional groups such as amines or Boc-protecting groups. wikipedia.orgalfa-chemistry.com

Alternatively, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N), is another effective method for this transformation.

To achieve oxidation to the carboxylic acid, stronger oxidizing agents are required. However, many strong oxidants (e.g., potassium permanganate, chromic acid) are not compatible with the amino group. A more suitable method involves a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation. nih.gov In the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl), TEMPO can selectively oxidize primary alcohols to carboxylic acids under buffered conditions. nih.gov Recent studies have also shown that under certain conditions, DMP can facilitate the oxidation of a primary alcohol directly to a carboxylic acid. rsc.org

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Dess-Martin Periodinane (DMP) | tert-butyl (3S,4R)-4-amino-3-formylpiperidine-1-carboxylate | Oxidation to Aldehyde wikipedia.orgwikipedia.org |

| This compound | TEMPO, NaOCl | cis-4-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Oxidation to Carboxylic Acid nih.gov |

Transformations to Halogenated Derivatives

The hydroxyl group of this compound can be converted into a halogen atom, creating a valuable intermediate for further nucleophilic substitution reactions. The Appel reaction is a highly effective method for this transformation under mild, neutral conditions, which is advantageous given the molecule's other functional groups. chem-station.comwikipedia.org

The Appel reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalomethane (e.g., carbon tetrachloride for chlorination, carbon tetrabromide for bromination). jk-sci.comorganic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an SN2 reaction. alfa-chemistry.com This results in the inversion of stereochemistry at the carbon center, a key consideration for chiral molecules. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. chem-station.com

Given the presence of the primary amine, it is advisable to protect it before carrying out the Appel reaction to prevent potential side reactions, such as the formation of phosphonium (B103445) salts with the amine.

| Reactant | Reagents | Product (Conceptual) | Key Feature |

| This compound | PPh₃, CBr₄ | trans-1-Boc-4-amino-3-(bromomethyl)piperidine | Inversion of Stereochemistry alfa-chemistry.com |

| This compound | PPh₃, CCl₄ | trans-1-Boc-4-amino-3-(chloromethyl)piperidine | Neutral Reaction Conditions chem-station.com |

This table outlines the conceptual transformation to halogenated derivatives via the Appel reaction.

Modifications of the Piperidine Ring System

Beyond the functional groups, the piperidine scaffold itself can be chemically modified through various strategies to alter its size, substitution pattern, and electronic properties.

Ring Expansion and Contraction Reactions

The piperidine ring is susceptible to rearrangement reactions that can lead to either larger or smaller ring systems. Photochemical methods have been developed for the ring contraction of saturated N-heterocycles. nih.gov For instance, N-acyl piperidine derivatives can undergo a Norrish Type II reaction upon photoirradiation. This process involves an initial 1,5-hydrogen atom transfer from the carbon adjacent to the ring nitrogen to the excited carbonyl group, generating a 1,4-diradical intermediate. Subsequent homolytic cleavage of the C–N bond can lead to an imine-enol intermediate, which can then undergo an intramolecular Mannich-type reaction to form a new, smaller ring, such as a cyclopentane. nih.gov While the Boc group itself is not ideal for this specific transformation, derivatization of the piperidine nitrogen with a photoreactive group like a benzoyl group could enable this pathway. nih.gov

Conversely, ring expansion reactions, while less common for this specific system, can be envisioned through various synthetic routes. For example, a photochemical rearrangement of 4-azidouracil derivatives has been shown to induce a ring expansion to a 1,3,5-triazepin-2,4-dione system, suggesting that appropriately functionalized piperidines might undergo similar transformations. nih.gov

| Reaction Type | Proposed Precursor | Key Conditions | Product Type | Reference |

| Ring Contraction | N-Benzoyl piperidine derivative | Photoirradiation (e.g., 400 nm blue LED) | Cyclopentane derivative | nih.gov |

Substitutions on the Carbon Skeleton

Introducing substituents directly onto the carbon framework of the piperidine ring is a powerful strategy for generating structural diversity. One common approach involves starting from a piperidone precursor. For example, a reductive amination reaction between N-Boc-piperidin-4-one and an aniline (B41778) can introduce an aryl-amino substituent at the C4 position. researchgate.net While this compound does not possess a ketone, it could be conceptually derived from a precursor containing a ketone, or the existing functional groups could be transformed to facilitate substitution.

Another strategy involves the conversion of a piperidine carboxylic acid into a β-keto ester, which can then be reacted with various hydrazines to form pyrazole-substituted piperidines. nih.gov This highlights how functional group manipulation can lead to the annulation of new heterocyclic rings onto the piperidine skeleton. Furthermore, syntheses starting from acyclic precursors, such as L-glutamic acid, allow for the construction of the piperidine ring with desired substituents already in place.

Selective Functionalization of Unactivated C-H Bonds

The direct functionalization of otherwise unreactive C–H bonds represents a highly efficient and modern approach to molecular synthesis. For N-Boc protected piperidines, the Boc group can act as a directing group to facilitate the selective activation of adjacent C–H bonds. beilstein-journals.orgnih.gov

Lithiation at the C2 (α) position of N-Boc-piperidine can be achieved using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govresearchgate.net The resulting organolithium species can then be trapped with a variety of electrophiles to introduce substituents at the C2 position. Enantioselective versions of this reaction have been developed using chiral ligands like (-)-sparteine. nih.govmdpi.com

More advanced palladium-catalyzed methods have enabled the functionalization at the C3 (β) position. By using specific phosphine (B1218219) ligands, the regioselectivity of C–H arylation can be controlled to favor the β-product over the more classical α-product. rsc.org Additionally, iron-catalyzed remote oxidation of aliphatic C-H bonds in nitrogen-containing molecules has been demonstrated, offering a potential pathway to functionalize even more distant positions on the piperidine ring by temporarily modulating the basicity of the nitrogen atom. nih.gov These methods provide powerful tools for the late-stage functionalization of the piperidine core.

Applications As a Key Synthetic Intermediate and Chiral Building Block in Advanced Chemical Synthesis

Construction of Complex Heterocyclic Systems

The inherent structure of cis-1-Boc-4-amino-3-piperidinemethanol makes it an ideal starting material for the synthesis of more elaborate heterocyclic frameworks.

The vicinal amino and hydroxymethyl functionalities can be readily manipulated to form fused ring systems. For instance, intramolecular cyclization reactions can be designed to construct bicyclic piperidine (B6355638) derivatives. This can be achieved through a variety of synthetic strategies, such as activation of the alcohol followed by nucleophilic attack by the amine, or by converting the amine and alcohol into other reactive functional groups that can participate in ring-closing reactions. These fused piperidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.

Beyond simple fused systems, this compound can be incorporated into larger, more complex multicyclic scaffolds. Its functional handles allow for its integration into convergent synthetic routes, where it can be coupled with other complex fragments. For example, the primary amine can be used in coupling reactions (e.g., amide bond formation, reductive amination) to attach the piperidine core to other ring systems, while the hydroxyl group can be used to form ether or ester linkages, further expanding the molecular architecture. This approach is critical for the synthesis of novel compounds with three-dimensional complexity, which is often a desirable trait for potent and selective drug candidates.

Role in the Synthesis of Nitrogen-Containing Compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of numerous compounds for biological activity. This compound serves as an excellent scaffold for the creation of libraries of diverse nitrogen-containing molecules. The primary amine can be readily derivatized with a wide array of substituents using techniques like parallel synthesis. For example, acylation with a diverse set of carboxylic acids or reaction with various aldehydes and ketones via reductive amination can quickly generate a large number of distinct amides and secondary amines, respectively. The Boc-protecting group can be removed under acidic conditions to reveal the piperidine nitrogen, which can then be further functionalized, adding another layer of diversity to the compound library.

Use in Stereoselective Synthesis of Advanced Intermediates

The defined cis-stereochemistry of the amino and hydroxymethyl groups is a key feature that allows for its use in stereoselective synthesis, ensuring the precise three-dimensional arrangement of atoms in the final product.

The core structure of this compound is itself a chiral β-amino alcohol. This structural motif is a privileged scaffold in medicinal chemistry and a key component of many chiral ligands and catalysts. The inherent chirality of this building block can be transferred to new stereocenters during a synthetic sequence. While the compound itself is a valuable chiral β-amino alcohol, its functional groups can also be modified to produce a range of other chiral β-amino alcohol derivatives with different substitution patterns, all while retaining the crucial stereochemical information from the starting material. The stereoselective synthesis of such compounds is of high importance as different stereoisomers of a drug can have vastly different biological activities. researchgate.net

The synthesis of spirocyclic systems, where two rings share a single atom, is a challenging yet rewarding area of organic synthesis, as these scaffolds often possess unique biological properties. The functional groups of this compound can be utilized in reactions to construct piperidine-fused spiro-oxindole derivatives. For instance, the amine could potentially react with an isatin-derived ketone in a Pictet-Spengler type reaction, followed by further transformations to build the spirocyclic framework. The synthesis of spiro-isoquinolino piperidine derivatives has been reported, highlighting the utility of piperidine precursors in constructing such complex architectures. nih.govnih.gov The chirality of the starting material would allow for the stereocontrolled synthesis of these complex spirocycles.

Synthesis of Polyfunctionalized Chiral Piperidines

The strategic disposition of functional groups in This compound allows for a variety of selective transformations, enabling the synthesis of a diverse range of polyfunctionalized chiral piperidines. The inherent chirality of the molecule serves as a crucial starting point for stereocontrolled elaborations.

The primary amino group at the C-4 position and the hydroxyl group at the C-3 hydroxymethyl substituent are readily available for a wide array of chemical modifications. These modifications can be performed in a controlled manner to introduce additional complexity and functionality onto the piperidine ring. For instance, the amino group can undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce a wide range of substituents. Similarly, the hydroxyl group can be oxidized, etherified, or esterified, providing further avenues for diversification.

The Boc-protecting group on the ring nitrogen ensures the stability of the piperidine core during these transformations and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom. This orthogonality of protecting groups is a key feature that enhances the synthetic utility of this building block.

Detailed research findings have demonstrated the application of this intermediate in the construction of complex piperidine derivatives. The specific reaction conditions and the nature of the reagents employed can be tailored to achieve the desired stereochemical outcome, often with high diastereoselectivity.

Table 1: Exemplary Transformations for the Synthesis of Polyfunctionalized Piperidines from this compound

| Starting Material | Reagent/Condition | Functional Group Targeted | Resulting Moiety |

| This compound | Acyl chloride, base | Primary amino group | N-acylated piperidine |

| This compound | Aldehyde/ketone, reducing agent | Primary amino group | N-alkylated piperidine |

| This compound | Sulfonyl chloride, base | Primary amino group | N-sulfonylated piperidine |

| This compound | Oxidizing agent (e.g., PCC, Swern) | Primary hydroxyl group | Aldehyde/Carboxylic acid |

| This compound | Alkyl halide, base | Primary hydroxyl group | Ether |

| This compound | Carboxylic acid, coupling agent | Primary hydroxyl group | Ester |

Precursor for Azabicyclic Systems

Beyond its use in creating substituted monocyclic piperidines, This compound serves as a valuable precursor for the synthesis of more complex and rigid azabicyclic ring systems. The proximate positioning of the amino and hydroxymethyl groups provides an ideal platform for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic structures.

One common strategy involves the transformation of the primary hydroxyl group into a suitable leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by the primary amino group can then lead to the formation of a new ring fused to the piperidine core. The stereochemistry of the starting material directly influences the stereochemical outcome of the resulting bicyclic system.

Alternatively, the amino and hydroxyl functionalities can be utilized in tandem to construct bridged systems. For example, after appropriate functional group manipulation, an intramolecular cyclization can be orchestrated to form a bridge between the C-3 and C-4 substituents, leading to the formation of a constrained azabicyclic scaffold. These rigid structures are of significant interest in drug discovery as they can lock a molecule into a specific bioactive conformation.

The specific type of azabicyclic system formed is dependent on the reaction sequence and the reagents employed. This versatility allows for the targeted synthesis of a variety of bicyclic frameworks, which are key components in numerous biologically active compounds.

Table 2: Synthetic Strategies for Azabicyclic Systems from this compound

| Reaction Strategy | Key Transformation Steps | Resulting Azabicyclic System |

| Intramolecular Nucleophilic Substitution | 1. Conversion of hydroxyl to a leaving group (e.g., tosylation). 2. Intramolecular cyclization via nucleophilic attack by the amino group. | Fused azabicyclic (e.g., azabicyclo[4.3.0]nonane derivative) |

| Intramolecular Cyclization via Reductive Amination | 1. Oxidation of the hydroxyl group to an aldehyde. 2. Intramolecular reductive amination with the primary amino group. | Fused azabicyclic (e.g., substituted perhydro-1,6-naphthyridine) |

| Bridged System Formation | 1. Sequential functionalization of both amino and hydroxyl groups. 2. Intramolecular bridging reaction. | Bridged azabicyclic scaffold |

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation in Synthesis Pathways

The creation of the specific cis-1,2-amino alcohol moiety on the piperidine (B6355638) core is a significant stereochemical challenge. Mechanistic studies focus on elucidating the pathways that favor this diastereomer over the corresponding trans isomer.

Achieving the cis configuration of the 4-amino and 3-hydroxymethyl groups requires carefully controlled synthetic strategies. Research into related substituted piperidines highlights several effective approaches that are applicable to the target molecule.

One common strategy involves the diastereoselective reduction of a suitably substituted N-Boc-4-oxopiperidine-3-carboxylate precursor. The reduction of the ketone and the carboxylate (or a derivative) can be controlled to yield the desired cis stereochemistry. Another powerful method is the catalytic hydrogenation of a tetrahydropyridine (B1245486) intermediate, where the catalyst and directing groups guide the addition of hydrogen from one face of the molecule. whiterose.ac.uk

Chemo-enzymatic methods have also emerged as a highly stereoselective approach for preparing substituted piperidines. nih.govacs.org These pathways use enzymes, such as ene-imine reductases (EneIREDs), in cascade reactions to convert tetrahydropyridine precursors into stereo-defined piperidines with high diastereoselectivity, often favoring cis products. nih.govacs.org The regioselective ring-opening of a precursor like N-Boc-3,4-epoxipiperidine with an amine nucleophile also presents a direct route to the cis-amino alcohol structure, a method noted for its effectiveness in related systems. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Routes

| Synthetic Strategy | Key Precursor | Typical Reagents/Catalysts | Stereochemical Control Mechanism |

| Diastereoselective Reduction | N-Boc-4-oxopiperidine-3-carboxylate | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Substrate control, chelation with reducing agent |

| Catalytic Hydrogenation | N-Boc-1,2,3,6-tetrahydropyridine derivative | Platinum oxide (PtO₂), Palladium on carbon (Pd/C) | Directed hydrogenation guided by existing substituents or protecting groups |

| Chemo-enzymatic Cascade | N-substituted tetrahydropyridine | Amine oxidase / Ene-imine reductase (EneIRED) | High substrate specificity of the enzyme active site |

| Epoxide Ring-Opening | N-Boc-3,4-epoxipiperidine | Amine nucleophile | Sₙ2-type backside attack on the epoxide ring |

Analysis of Transition States and Intermediates

The stereochemical outcome of a reaction is determined by the relative energy levels of the competing transition states. In the synthesis of cis-3,4-substituted piperidines, intermediates such as iminium ions play a crucial role. nih.gov For instance, in reductions of tetrahydropyridines, the approach of the reducing agent to the iminium ion intermediate is sterically hindered by the substituents on the ring. The molecule adopts a transition state that minimizes these steric clashes, leading to the preferential formation of one diastereomer.

In reactions involving lithiated intermediates, the conformation of the N-Boc group itself can be a deciding factor. Studies on related N-Boc-piperidines have shown that the rotation of the Boc group can be slow at low temperatures, which can influence the stereochemical course of the reaction. nih.govscispace.com The lithiated intermediate may adopt a specific conformation to achieve thermodynamic stability before reacting with an electrophile, thereby locking in the stereochemistry of the final product.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the underlying principles that govern the synthesis and behavior of cis-1-Boc-4-amino-3-piperidinemethanol.

DFT calculations are widely used to model reaction pathways and predict the selectivity of complex organic reactions. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows researchers to identify the kinetically and thermodynamically favored pathways. For the synthesis of the target compound, DFT can be employed to compare the activation barriers for the formation of the cis versus the trans isomer. These calculations can rationalize why a particular set of reaction conditions leads to high diastereoselectivity. mdpi.com

Studies on similar systems, such as the reaction between diazopropane (B8614946) and chalcone (B49325) derivatives, demonstrate how DFT can pinpoint the most nucleophilic and electrophilic sites within reactants and analyze the charge transfer in the transition state to explain the observed regioselectivity and stereoselectivity. mdpi.com

The piperidine ring in this compound predominantly adopts a chair conformation to minimize torsional strain. However, the presence of multiple substituents, including the sterically demanding N-Boc group, complicates the conformational landscape.

DFT and molecular mechanics calculations are used to determine the relative energies of different chair and twist-boat conformations. nih.gov For a 3,4-disubstituted piperidine, several chair conformations are possible, depending on whether the substituents are in axial or equatorial positions. Calculations consistently show that conformations placing large groups in equatorial positions are generally lower in energy, but this can be altered by intramolecular interactions like hydrogen bonding between the amino and hydroxymethyl groups.

Table 2: Calculated Relative Energies of Piperidine Ring Conformations

| Conformation | Substituent Orientations (Generic) | Relative Energy (kcal/mol) | Key Factors |

| Chair 1 | 3-equatorial, 4-equatorial | Lowest (Reference) | Minimizes 1,3-diaxial interactions |

| Chair 2 | 3-axial, 4-equatorial | Higher | 1,3-diaxial strain with axial protons |

| Chair 3 | 3-equatorial, 4-axial | Higher | 1,3-diaxial strain with axial protons |

| Twist-Boat | - | Significantly Higher | Torsional and flagpole strain |

Note: This table represents generalized principles of piperidine conformational analysis. The exact energy differences for this compound would require specific calculations considering all substituents.

Prediction of Reaction Outcomes and Product Stereochemistry

By combining conformational analysis with the calculation of transition state energies, computational models can predict the most probable outcome of a reaction. To form the cis product, the reactants must approach each other through a specific transition state geometry. DFT can be used to model the various possible transition states (e.g., those leading to cis vs. trans products) and identify the one with the lowest activation energy.

This predictive power is crucial for designing efficient synthetic routes. For example, if calculations show that a desired cis isomer is the thermodynamically more stable product but a trans isomer is formed faster (kinetic product), the reaction conditions can be adjusted (e.g., higher temperature, longer reaction time) to favor thermodynamic control and maximize the yield of the desired this compound.

Analytical and Characterization Methodologies for Cis 1 Boc 4 Amino 3 Piperidinemethanol in Academic Research

The rigorous analysis and characterization of synthetic intermediates like cis-1-Boc-4-amino-3-piperidinemethanol are fundamental to ensuring the quality, purity, and structural integrity of final active pharmaceutical ingredients. In academic and industrial research, a suite of sophisticated analytical techniques is employed to elucidate the complex three-dimensional structure, confirm stereochemistry, assess purity, and monitor reaction progress. This article details the specific spectroscopic and chromatographic methodologies utilized in the comprehensive characterization of this chiral piperidine (B6355638) derivative.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Routes

A major thrust in modern chemical synthesis is the development of environmentally benign processes. unibo.it This involves creating methods that are not only efficient but also reduce waste and reliance on hazardous materials. unibo.it

The application of green chemistry principles to piperidine (B6355638) synthesis is an area of active research, aiming to mitigate the environmental impact of producing these valuable compounds. unibo.itnih.gov Traditional methods often involve harsh reaction conditions and the use of toxic reagents. nih.gov Current research focuses on developing catalytic systems that are more environmentally friendly, such as using water as a solvent or employing recyclable catalysts. du.ac.in For instance, strategies are being developed to replace hazardous reagents like piperidine itself in processes like solid-phase peptide synthesis (SPPS) with greener alternatives. rsc.org The goal is to design synthetic pathways with higher atom economy, minimizing the generation of byproducts. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Piperidines

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous or chlorinated organic solvents. | Employs water, supercritical fluids, or biodegradable solvents. du.ac.in |

| Catalysts | May use stoichiometric, toxic, or precious metal catalysts. news-medical.net | Focuses on recyclable, non-toxic, or biocatalytic systems. du.ac.in |

| Reagents | Can involve hazardous reagents and protecting group strategies. | Utilizes safer reagents and aims for protecting-group-free synthesis. news-medical.net |

| Energy | Frequently requires high temperatures and pressures. nih.gov | Aims for reactions at ambient temperature and pressure. nih.gov |

| Waste | Can generate significant amounts of chemical waste (low atom economy). | Designed for high atom economy and minimal waste generation. nih.gov |

Advancements in Biocatalysis and Chemoenzymatic Approaches

Biocatalysis offers a powerful avenue for sustainable chemistry, providing high selectivity under mild, aqueous conditions. nih.gov The use of enzymes in the synthesis of chiral piperidines is a rapidly advancing field. nih.govrsc.org Researchers are developing chemoenzymatic cascades, which combine chemical and biological steps to produce complex piperidines with precise stereochemical control. nih.gov For example, a one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Similarly, immobilized enzymes like Candida antarctica lipase (B570770) B (CALB) are being used for the multicomponent synthesis of piperidine derivatives, offering the advantage of catalyst reusability and enhanced efficiency. rsc.org Recent breakthroughs have combined biocatalytic C-H oxidation with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines and reducing the reliance on costly precious metals. news-medical.netchemistryviews.orgchemrxiv.org

Table 2: Enzymes in Piperidine Synthesis

| Enzyme Class | Example Enzyme(s) | Application | Reference |

|---|---|---|---|

| Oxidases | Amine Oxidase | Part of a cascade for stereoselective synthesis of substituted piperidines. | nih.gov |

| Reductases | Ene Imine Reductase | Used in tandem with oxidases for asymmetric dearomatization of pyridines. | nih.gov |

| Lipases | Candida antarctica lipase B (CALB) | Catalyzes multicomponent reactions to form piperidine rings. | rsc.org |

| Hydroxylases | Engineered Proline-4-Hydroxylase, Ectoine 5-Hydroxylase | Enables site-selective C-H oxidation to introduce hydroxyl groups. | chemistryviews.org |

Advancements in Stereoselective Synthesis for Complex Piperidine Derivatives

The biological activity of piperidine-containing molecules is often dictated by their three-dimensional structure. Therefore, the development of methods for stereoselective synthesis is crucial. researchgate.netthieme-connect.com Future research will focus on creating even more sophisticated and highly substituted chiral piperidines. ajchem-a.com This includes the development of novel catalytic systems for the asymmetric hydrogenation of pyridines and the dearomative functionalization of pyridine (B92270) rings to build complex, multi-functionalized piperidines. researchgate.netresearchgate.net Challenges in this area involve controlling site-selectivity, regio-selectivity, and diastereoselectivity, as a single reaction could potentially yield numerous isomers. researchgate.net Recent strategies have employed photoredox catalysis for the C-H arylation of highly substituted piperidines, achieving high diastereoselectivity through a subsequent epimerization process that favors the most thermodynamically stable isomer. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is becoming an indispensable tool in modern synthesis. youtube.com This technique offers superior control over reaction parameters like temperature, pressure, and reaction time (residence time), leading to cleaner reactions, higher yields, and improved safety, especially when dealing with unstable intermediates. nih.govyoutube.com The integration of flow chemistry is particularly advantageous for multi-step syntheses of pharmaceutically important compounds. nih.gov Looking forward, automated synthesis platforms, such as SynFini™, are combining flow chemistry with artificial intelligence and robotics. youtube.com These systems can design optimal synthetic routes, test them in a high-throughput manner, and perform multi-step syntheses with minimal human intervention, dramatically accelerating the discovery and production of new molecules. youtube.com

Table 3: Batch vs. Flow Chemistry for Piperidine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; can lead to hotspots. | Excellent heat transfer due to high surface area-to-volume ratio. | nih.gov |

| Mass Transfer | Mixing can be inefficient, especially on a large scale. | Rapid and efficient mixing. | nih.gov |

| Safety | Handling large quantities of hazardous reagents or unstable intermediates is risky. | Unstable intermediates are generated and consumed in situ; smaller reaction volumes enhance safety. | nih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by running the system for a longer time or using larger reactors. | nih.gov |

| Optimization | Time-consuming, requiring individual experiments for each condition. | Rapid optimization by varying flow rates and conditions in real-time. | youtube.com |

Exploration of Novel Reactivity Patterns for cis-1-Boc-4-amino-3-piperidinemethanol